
(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a pyrimidine ring, a cyanophenoxy group, and a methoxyacrylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-cyanophenol with 6-chloropyrimidine in the presence of a base to form an intermediate. This intermediate is then reacted with methyl 3-methoxyacrylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, such as fungicides.
作用机制
The mechanism of action of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Azoxystrobin: A well-known fungicide with a similar methoxyacrylate structure.
Pyraclostrobin: Another fungicide with a related chemical structure.
Uniqueness
(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
131860-80-5 |
|---|---|
分子式 |
C22H16ClN3O5 |
分子量 |
437.8 g/mol |
IUPAC 名称 |
methyl (E)-2-[2-[6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H16ClN3O5/c1-28-12-17(22(27)29-2)16-5-3-4-6-19(16)31-21-10-20(25-13-26-21)30-18-8-7-15(23)9-14(18)11-24/h3-10,12-13H,1-2H3/b17-12+ |
InChI 键 |
CUJDXGQTUGMHRF-SFQUDFHCSA-N |
手性 SMILES |
CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=C(C=C(C=C3)Cl)C#N)/C(=O)OC |
规范 SMILES |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=C(C=C(C=C3)Cl)C#N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
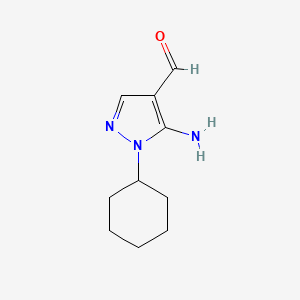
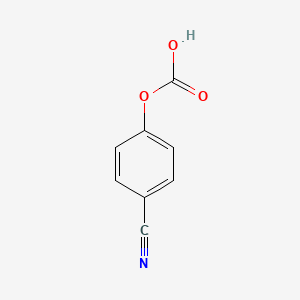
![4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076102.png)
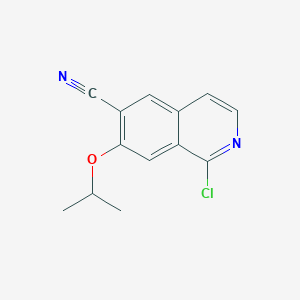
![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
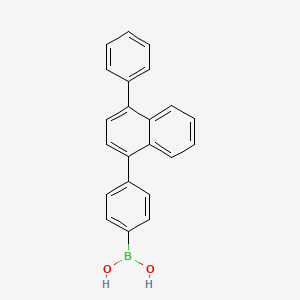
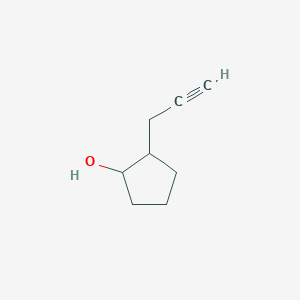
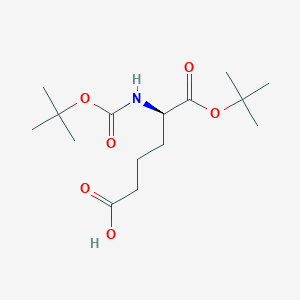
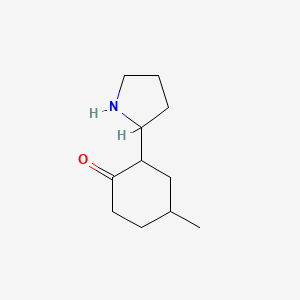
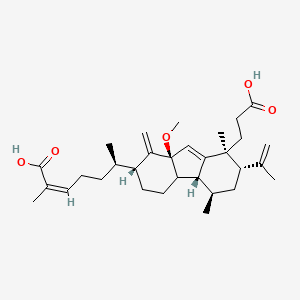
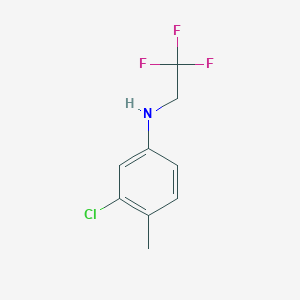
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
